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Compound of Interest

Compound Name: Dimethyl dithiobispropionimidate

CAS No.: 59012-54-3

Cat. No.: B13974505

Get Quote

The efficacy of a crosslinker is dictated by its physical dimensions. DTBP is a homobifunctional,

cleavable imidoester crosslinker that targets primary amines (N-termini and the

-amines of lysine residues).

Quantitative Data Summary
To understand its application, we must first look at its core physical properties[1][2]:
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Property Value Scientific Implication

Molecular Weight (MW) 309.28 g/mol

Low MW ensures high

aqueous solubility and rapid

diffusion across intact lipid

bilayers.

Spacer Arm Length 11.9 Å (8 atoms)

Provides an optimal "search

radius" to bridge interacting

domains without causing non-

specific aggregation.

Reactive Group Imidoester

Forms amidine bonds with

primary amines at pH 8–9,

retaining the protein's native

positive charge.

Cleavability Internal Disulfide Bond

Fully reversible using reducing

agents (e.g., DTT or

-mercaptoethanol) for

downstream isolation.

Cell Permeability High

Capable of penetrating intact

cellular membranes (e.g.,

human erythrocytes) for in vivo

capture.

The Causality of Molecular Weight (309.28 Da): In intracellular crosslinking, reaction kinetics

are a race against cellular degradation. The low molecular weight of DTBP (309.28 Da) allows

it to rapidly permeate intact cell membranes[2]. This rapid diffusion ensures that transient,

weak-affinity interactions are covalently "frozen" in real-time before cellular lysis or

compartmental disruption can separate the interacting partners.

The Causality of the 11.9 Å Spacer Arm: The 11.9 Å spacer arm is the defining architectural

feature of DTBP[1]. In structural biology, the spacer arm defines the crosslinker's spatial

tolerance. At 11.9 Å, DTBP is long enough to bridge adjacent lysine residues within a tightly

bound bait-prey complex, but short enough to prevent non-specific crosslinking of bystander

proteins—a common artifact associated with >20 Å PEGylated linkers.
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Mechanistic Advantages: Charge Retention and
Reversibility
The choice of reactive chemistry directly impacts the integrity of the protein complex. Many

researchers default to N-hydroxysuccinimide (NHS) esters (e.g., DSS or BS3). However, NHS

esters convert the positively charged

-amine of lysine into an uncharged, hydrophobic amide. This neutralization often causes severe
smearing on SDS-PAGE gels due to the denaturation and aggregation of the protein
complex[3].

The Imidoester Advantage: DTBP utilizes imidoester chemistry, which reacts with primary

amines to form amidine bonds[4].

Causality: The resulting amidine bond retains the native positive charge of the lysine residue

at physiological pH[3][4]. By preserving the isoelectric point (pI) and the electrostatic

environment of the protein surface, DTBP prevents hydrophobic collapse, maintaining the

native conformation of the complex.

Furthermore, the 11.9 Å spacer arm contains a central disulfide bridge. This allows the

crosslink to be completely reversed using standard reducing agents, making it an invaluable

tool for downstream mass spectrometric sequencing and interactome mapping[4][5].

Visualizing the DTBP Workflow
The following diagram illustrates the logical progression of a DTBP crosslinking experiment,

highlighting the transition from transient interaction to cleavable isolation.
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Workflow of DTBP crosslinking and reductive cleavage for PPI analysis.
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Validated Experimental Protocol: In Vivo PPI
Capture & Cleavage
To ensure scientific integrity, a crosslinking protocol must be a self-validating system. The

following methodology incorporates internal controls to distinguish true biological interactions

from artifactual aggregation.

Phase 1: Preparation & Crosslinking
Buffer Exchange: Wash cells or dialyze purified proteins into an amine-free buffer (e.g., 0.2

M Triethanolamine, pH 8.0, or 1X PBS).

Causality: Buffers containing primary amines (such as Tris or glycine) will act as

competitive nucleophiles, prematurely quenching the DTBP imidoester reaction[4]. A pH of

8.0 ensures the target lysines are sufficiently deprotonated to attack the imidoester.

Reagent Preparation: Dissolve DTBP in the reaction buffer immediately before use.

Causality: The imidate moiety is highly susceptible to hydrolysis in aqueous environments.

Using pre-made or stored solutions will result in drastically reduced crosslinking

efficiency[4].

Reaction: Add DTBP to the protein solution to achieve a final concentration of 1–5 mM (or a

10- to 30-fold molar excess). Incubate at room temperature for 30–60 minutes[4].

Phase 2: Quenching & Self-Validating Cleavage
Quenching: Terminate the reaction by adding 1 M Tris-HCl (pH 7.5) to a final concentration of

20–50 mM. Incubate for 15 minutes.

Causality: The massive excess of primary amines in the Tris buffer rapidly consumes any

unreacted DTBP. This prevents post-lysis artifactual crosslinking when cellular

compartments are homogenized.

Reversal (Cleavage) and Validation: Divide the sample into two aliquots. To one aliquot, add

Dithiothreitol (DTT) to a final concentration of 100–150 mM and incubate at 37°C for 30

minutes[4]. Leave the second aliquot unreduced.
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Causality & Self-Validation: Run both samples on an SDS-PAGE gel. The unreduced lane

should show a high-molecular-weight shifted band (the intact complex). In the reduced

lane, the 11.9 Å spacer's disulfide bond is broken, causing the high-molecular-weight band

to disappear and the monomeric proteins to reappear. This binary state proves the

interaction was specifically captured by DTBP and is not an irreversible aggregate.

Advanced Applications: Crosslinking Mass
Spectrometry (XL-MS)
In modern drug development, mapping the exact binding interface of a therapeutic target is

paramount. DTBP is highly utilized in XL-MS because its cleavage produces predictable mass

shifts.

When a DTBP-crosslinked peptide is subjected to reduction or mass spectrometric

fragmentation, the cleavage of the disulfide bond leaves a residual mass tag on the modified

lysine residues. This generates distinct isotopic doublets in the mass spectra[5]. Advanced

software algorithms screen for these specific mass shifts, allowing researchers to

unambiguously identify which specific lysine residues were within 11.9 Å of each other, thereby

mapping the 3D topology of the protein complex with angstrom-level precision[5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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